
(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Morpholin-1-yl)pyridine with magnesium in the presence of a bromine source, such as bromine or hydrogen bromide, in tetrahydrofuran (THF) as the solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the reagents and to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, replacing a leaving group with the (6-(Morpholin-1-yl)pyridin-3-yl) group.
Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF as the solvent.
Substitution Reactions: Often carried out with alkyl halides or aryl halides.
Coupling Reactions: Usually involve palladium or nickel catalysts.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Pyridines: Resulting from substitution reactions.
Coupled Products: Formed from coupling reactions with halides.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.
Industry:
Material Science: Used in the preparation of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
相似化合物的比较
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the phenyl group.
Ethylmagnesium Bromide: Used in similar reactions but forms different products due to the ethyl group.
Uniqueness:
Functional Group Compatibility: The presence of the morpholine and pyridine rings in (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide provides unique reactivity and compatibility with various functional groups, making it a versatile reagent in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
属性
分子式 |
C9H11BrMgN2O |
|---|---|
分子量 |
267.41 g/mol |
IUPAC 名称 |
magnesium;4-(3H-pyridin-3-id-6-yl)morpholine;bromide |
InChI |
InChI=1S/C9H11N2O.BrH.Mg/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;;/h1,3-4H,5-8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
AUEOAOIAKUJAHT-UHFFFAOYSA-M |
规范 SMILES |
C1COCCN1C2=NC=[C-]C=C2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)


![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
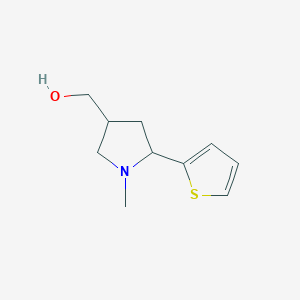
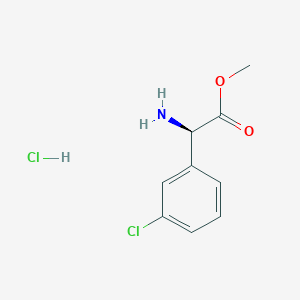

![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
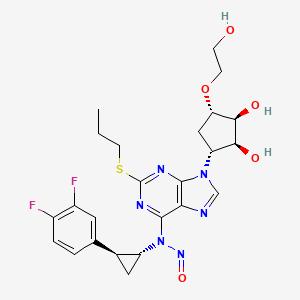
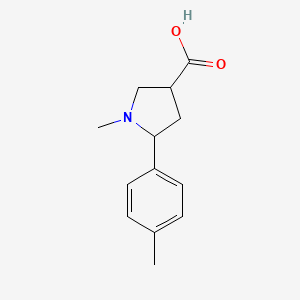
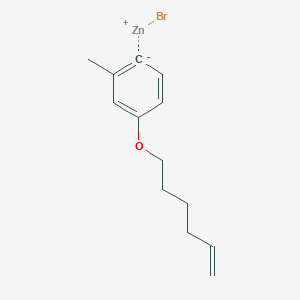
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
